1,1,3-Trichloropropene
Overview
Description
1,1,3-Trichloropropene is an organic compound with the molecular formula C3H3Cl3. It is a chloroalkene, characterized by the presence of three chlorine atoms attached to a propene backbone. This compound is a colorless liquid with a distinct odor and is primarily used as an intermediate in organic synthesis .
Preparation Methods
1,1,3-Trichloropropene can be synthesized through various methods:
Chlorination of Propylene: One common method involves the chlorination of propylene.
Dehydrochlorination of 1,1,1,3-Tetrachloropropane: Another method involves the dehydrochlorination of 1,1,1,3-tetrachloropropane using a base such as sodium hydroxide.
Industrial Production: Industrially, this compound is produced by the chlorination of allyl chloride followed by dehydrochlorination.
Chemical Reactions Analysis
1,1,3-Trichloropropene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as sodium methoxide, sodium sulfide, and diethylamine, leading to the formation of substituted products.
Reduction Reactions: It can be reduced to form less chlorinated compounds.
Oxidation Reactions: Oxidation of this compound can lead to the formation of epoxides and other oxygenated products.
Scientific Research Applications
1,1,3-Trichloropropene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Environmental Studies: Research on the degradation pathways of this compound helps in understanding its environmental impact and developing methods for its remediation.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,3-trichloropropene involves its interaction with nucleophiles and electrophiles. The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions. Additionally, its double bond can participate in various addition reactions. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1,1,3-Trichloropropene can be compared with other similar compounds such as:
1,2,3-Trichloropropane: Both compounds are trichlorinated propanes, but 1,2,3-trichloropropane has chlorine atoms on all three carbon atoms, making it more reactive in certain substitution reactions.
1,1,2-Trichloropropene: This compound has a similar structure but differs in the position of chlorine atoms, affecting its reactivity and applications.
3,3,3-Trichloropropene: This isomer has all three chlorine atoms on the same carbon, leading to different chemical properties and reactivity compared to this compound.
Properties
IUPAC Name |
1,1,3-trichloroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEVIPGMXQNRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
Record name | 1,1,3-Trichloropropene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073958 | |
Record name | 1,1,3-Trichloro-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-14-8 | |
Record name | 1,1,3-Trichloro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2567-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3-Trichloropropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,3-Trichloro-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3-trichloropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,3-TRICHLOROPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17VR5IUWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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